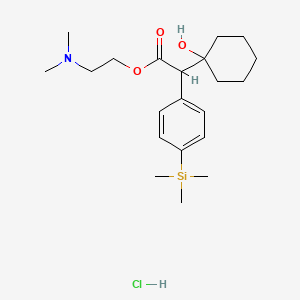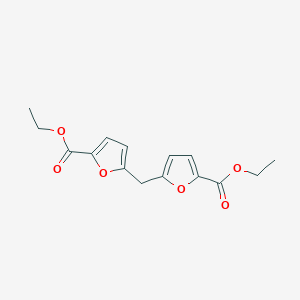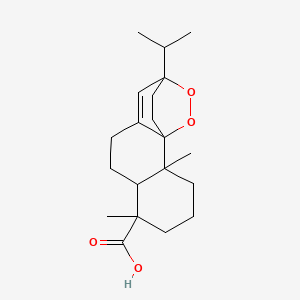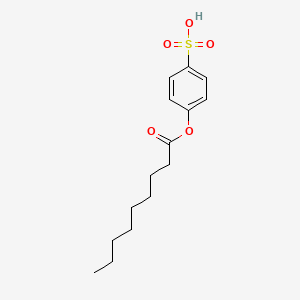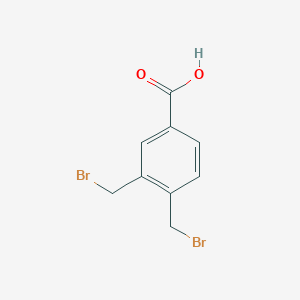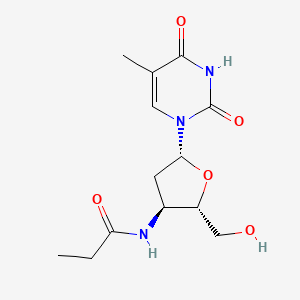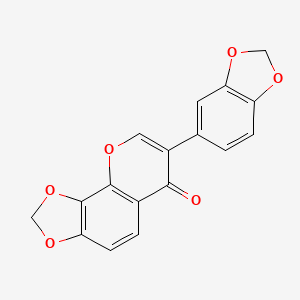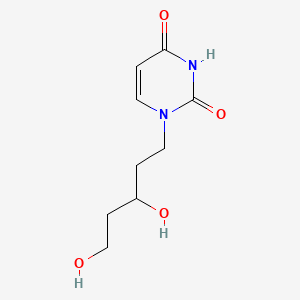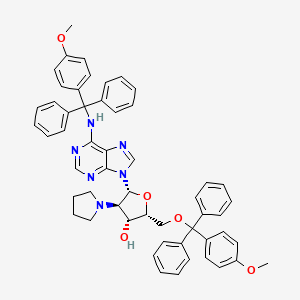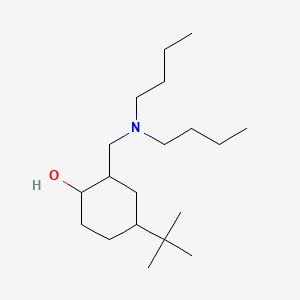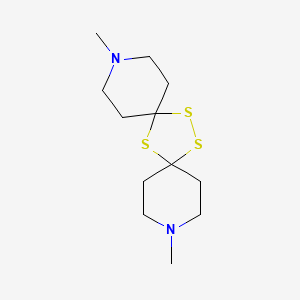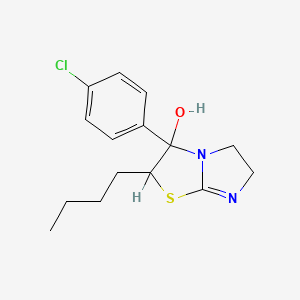
2-Butyl-3-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-3-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol is a complex organic compound that belongs to the class of imidazothiazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate amines and aldehydes.
Thiazole ring formation: This step often involves the cyclization of thioamides with α-halo ketones.
Substitution reactions: Introduction of the butyl and chlorophenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Optimization of reaction temperatures and pressures.
- Implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-3-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the imidazole or thiazole rings.
Substitution: Halogenation or alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Butyl-3-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butyl-3-(4-fluorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol
- 2-Butyl-3-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol
Uniqueness
2-Butyl-3-(4-chlorophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazol-3-ol is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
26847-27-8 |
|---|---|
Formule moléculaire |
C15H19ClN2OS |
Poids moléculaire |
310.8 g/mol |
Nom IUPAC |
2-butyl-3-(4-chlorophenyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol |
InChI |
InChI=1S/C15H19ClN2OS/c1-2-3-4-13-15(19,11-5-7-12(16)8-6-11)18-10-9-17-14(18)20-13/h5-8,13,19H,2-4,9-10H2,1H3 |
Clé InChI |
OFULIMNERCHOMM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C(N2CCN=C2S1)(C3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(5R)-9-chloro-7,8-bis(ethylcarbamoyloxy)-2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl]phenyl] N-ethylcarbamate](/img/structure/B15195307.png)
